1H-Pyrazole-1,5-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H6N4 |
|---|---|
Molecular Weight |
98.11 g/mol |
IUPAC Name |
pyrazole-1,5-diamine |
InChI |
InChI=1S/C3H6N4/c4-3-1-2-6-7(3)5/h1-2H,4-5H2 |
InChI Key |
CIIJXXHLNFBJDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrazole 1,5 Diamine and Its Derivatives
Classical Synthetic Approaches for Pyrazole (B372694) Diamines
The traditional synthesis of pyrazole diamines often relies on well-established chemical transformations, including condensation reactions, reductive processes, and regioselective substitutions.
Condensation Strategies with Nitrogen-Containing Precursors
The construction of the pyrazole core frequently involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comchim.itnih.govnih.gov This foundational Knorr pyrazole synthesis and related methods have been adapted to produce a variety of substituted pyrazoles. beilstein-journals.orgorganic-chemistry.org For instance, the reaction of β-ketoesters with hydrazine can lead to the formation of pyrazolones, which can be further functionalized. beilstein-journals.org Similarly, α,β-unsaturated nitriles that have a leaving group at the β-position can react with hydrazine derivatives to yield 5-aminopyrazoles directly. mdpi.com
A common strategy involves the reaction of an appropriately substituted hydrazine with a cyano-containing precursor. For example, ethyl (ethoxymethylene)cyanoacetate can be reacted with a hydrazine derivative, such as 2-hydrazino-1-phenylethanol, in a solvent like dry toluene (B28343) to form the corresponding ethyl 5-aminopyrazole-4-carboxylate. scirp.org Another approach involves the reaction of hydrazine with malononitrile (B47326) derivatives. mdpi.com For example, the reaction of malononitrile with a diazotized aniline (B41778), followed by ring-closure with hydrazine, has been used to synthesize 3,5-diamino-1H-pyrazole. mdpi.com
The following table summarizes representative condensation reactions for the synthesis of aminopyrazole derivatives.
| Precursor 1 | Precursor 2 | Product | Reference(s) |
| β-Ketoester | Hydrazine | Pyrazolone | beilstein-journals.org |
| α,β-Unsaturated nitrile (with β-leaving group) | Hydrazine derivative | 5-Aminopyrazole | mdpi.com |
| Ethyl (ethoxymethylene)cyanoacetate | 2-Hydrazino-1-phenylethanol | Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate | scirp.org |
| Diazotized aniline and malononitrile intermediate | Hydrazine | 3,5-Diamino-1H-pyrazole | mdpi.com |
| 3-(Methylthio)-3-(phenylamino)-2-(phenylsulfonyl)acrylonitrile | Hydrazine hydrate | N3-phenyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine | nanobioletters.com |
Reductive Pathways for Amino Group Introduction on Pyrazole Scaffolds
The introduction of amino groups onto a pre-formed pyrazole ring is often accomplished through the reduction of nitro, nitroso, or azo functionalities. Catalytic hydrogenation is a common method for the reduction of nitro and nitroso groups to form the corresponding amino-substituted pyrazoles.
A notable example is the synthesis of 4-aminopyrazole derivatives through the reduction of corresponding 4-nitropyrazoles. chim.it This transformation can be achieved using various reducing agents, including catalytic hydrogenation. Another approach involves the reduction of azo compounds. For instance, previously synthesized azopyrazoles have been reduced to their corresponding primary amines using hydrazine hydrate, sometimes without the need for a catalyst. scispace.com This method has been reported to provide high yields of 4-aminopyrazoles. scispace.com
Reductive amination can also be employed to introduce or modify amino groups on the pyrazole scaffold. acs.org This can involve the reaction of a pyrazole derivative containing a carbonyl group with an amine in the presence of a reducing agent.
Regioselective Functionalization via Substitution Reactions
The regioselective functionalization of the pyrazole ring is crucial for the synthesis of specifically substituted diamine derivatives. The inherent reactivity of the pyrazole ring can be exploited to direct substituents to desired positions. For example, electrophilic substitution reactions can be used to introduce functional groups that can later be converted to amino groups.
The N-arylation of unsymmetrical pyrazoles is a significant challenge, often leading to mixtures of regioisomers. nih.gov However, methods have been developed to achieve regioselective N-arylation. For instance, copper-catalyzed reactions with arynes have been shown to provide site-selective arylation of pyrazoles, with the regioselectivity being controlled by the choice of ligand. nih.gov This allows for the targeted synthesis of either N1- or N2-arylated pyrazoles. nih.gov
Furthermore, the introduction of functional groups at specific carbon atoms of the pyrazole ring can be achieved. For example, C3-hydroxyarylated pyrazoles have been synthesized regioselectively through the reaction of pyrazole N-oxides with arynes under mild conditions. scholaris.ca This method is significant as it does not require the C4 and C5 positions to be blocked to achieve regioselectivity. scholaris.ca
Modern and Sustainable Synthetic Methodologies
In recent years, there has been a shift towards the development of more efficient, atom-economical, and environmentally friendly methods for the synthesis of pyrazole diamines and their derivatives. These modern approaches include multicomponent reactions and the use of catalysis.
Multicomponent Reaction Protocols for Pyrazole Diamine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the synthesis of complex molecules like pyrazole derivatives. beilstein-journals.orgmdpi.com MCRs offer several advantages over traditional multi-step syntheses, including higher efficiency, reduced waste, and operational simplicity. rsc.org
Several MCRs have been developed for the synthesis of pyrazoles. A one-pot, three-component synthesis of 1H-pyrazole-1-carbothioamide derivatives involves the reaction of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate in the presence of a catalyst. biointerfaceresearch.com Another example is a four-component reaction for the synthesis of pyrano[2,3-c]pyrazoles. mdpi.com
The following table highlights some multicomponent reactions used to synthesize pyrazole derivatives.
| Number of Components | Reactants | Product Type | Reference(s) |
| Three | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanate | 1H-Pyrazole-1-carbothioamide | biointerfaceresearch.com |
| Four | 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, Dimedone, Et₂NH | Pyrazole-dimedone derivatives | mdpi.com |
| Five | 5-Methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Highly substituted pyrano[2,3-c]pyrazoles | mdpi.com |
Catalytic Approaches in the Formation of 1H-Pyrazole-1,5-diamine Derivatives
Catalysis plays a pivotal role in modern organic synthesis, and the formation of pyrazole derivatives is no exception. Various catalytic systems have been developed to improve the efficiency, selectivity, and sustainability of pyrazole synthesis.
Copper-catalyzed reactions have been employed for the synthesis of 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides. beilstein-journals.org This domino reaction involves the initial formation of a 3-substituted pyrazole followed by a copper-catalyzed Ullmann coupling. beilstein-journals.org Rhodium catalysis has been used in a cascade reaction to access pyrazole derivatives bearing a naphthalene (B1677914) moiety from enaminones, hydrazine hydrochlorides, and internal alkynes. nih.gov
Titanium imido complexes have been used in the multicomponent oxidative coupling of alkynes and nitriles to synthesize multisubstituted pyrazoles, avoiding the use of potentially hazardous hydrazine reagents. nih.govacs.org This method relies on the formation of an N-N bond in the final oxidation-induced coupling step on the titanium center. nih.govacs.org
The use of green catalysts is also gaining traction. For example, ammonium (B1175870) chloride, an inexpensive and non-toxic catalyst, has been used in the Knorr pyrazole synthesis. jetir.org Furthermore, in situ generated catalysts from pyrazole-based ligands and copper(II) salts have been shown to be effective in oxidation reactions, highlighting the potential of pyrazole derivatives themselves in catalysis. mdpi.com
Green Chemistry Applications in Pyrazole Diamine Synthesis
Traditional methods for synthesizing pyrazole derivatives often involve the use of volatile and toxic organic solvents, harsh reaction conditions, and stoichiometric reagents that generate significant chemical waste. tandfonline.com In contrast, green chemistry strategies for pyrazole diamine synthesis employ a variety of innovative techniques to mitigate these environmental concerns. These include the use of aqueous media, alternative energy sources like microwave and ultrasound irradiation, and the application of recyclable catalysts. thieme-connect.comrsc.org
A notable trend is the adoption of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from simple starting materials, thereby increasing atom economy and reducing waste. acs.org Furthermore, solvent-free reaction conditions are being explored, offering a significant reduction in volatile organic compound (VOC) emissions. tandfonline.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgresearchgate.net This technique has been successfully applied to the synthesis of various pyrazole derivatives. mdpi.comresearchgate.net
For instance, a variety of 1-aryl-1H-pyrazole-5-amines have been efficiently prepared using microwave irradiation. nih.gov In a typical procedure, an α-cyanoketone or 3-aminocrotononitrile (B73559) is reacted with an aryl hydrazine in aqueous hydrochloric acid. The mixture is then heated in a microwave reactor, leading to the desired product in high yields, often between 70-90%. nih.gov This method is notable for its use of water as a solvent and its operational simplicity. nih.gov
The synthesis of pyrazolo[1,5-a]pyrimidines from 4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine and various dicarbonyl compounds has also been achieved under microwave irradiation, demonstrating the versatility of this technique for creating fused heterocyclic systems. clockss.org
Ultrasound-Assisted Synthesis
Ultrasound-assisted organic synthesis (UAOS) utilizes the phenomenon of acoustic cavitation to promote chemical reactions. The collapse of cavitation bubbles generates localized hot spots with high temperatures and pressures, accelerating reaction rates. rsc.org This energy-efficient method has been employed for the synthesis of various heterocyclic compounds, including pyrazole derivatives. nih.gov
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been successfully carried out using a three-component reaction of 5-aminopyrazoles, arylaldehydes, and indandione under ultrasonic irradiation. beilstein-journals.org This method offers significant advantages, including short reaction times (4–5 minutes) and high yields (88–97%). beilstein-journals.org Similarly, the synthesis of 1,5-disubstituted pyrazoles has been achieved from α,β-unsaturated cyanoesters and phenylhydrazine (B124118) using a copper(I) catalyst under ultrasound irradiation, resulting in enhanced reaction rates and improved yields. asianpubs.org Catalyst-free and solvent-free conditions have also been developed for the synthesis of pyrazole derivatives using ultrasound, further enhancing the green credentials of this methodology. researchgate.netbenthamdirect.com
Use of Green Solvents and Catalysts
The replacement of hazardous organic solvents with environmentally benign alternatives is a key principle of green chemistry. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. thieme-connect.com Several methods for pyrazole synthesis have been developed using water as the reaction medium. thieme-connect.comresearchgate.net For example, the aqueous synthesis of pyrazoles has been achieved using Amberlyst-70, a recyclable heterogeneous catalyst, at room temperature. researchgate.net
Polyethylene (B3416737) glycol (PEG) has also been utilized as a greener reaction solvent for the synthesis of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives. chemmethod.com PEG is biodegradable, non-toxic, and can be reused, making it an attractive alternative to traditional organic solvents. chemmethod.com
The use of recyclable catalysts is another important aspect of green pyrazole synthesis. jetir.org Heterogeneous catalysts, such as silica-supported sulfuric acid and various nanocomposites, offer advantages in terms of easy separation from the reaction mixture and potential for reuse, which minimizes waste and reduces costs. thieme-connect.com For instance, a novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been developed for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in an eco-friendly H2O/EtOH solvent system. rsc.org
The following table summarizes some of the green chemistry approaches used in the synthesis of pyrazole diamines and their derivatives:
| Synthetic Approach | Energy Source | Solvent | Catalyst | Key Advantages |
| Microwave-Assisted | Microwave | Water, Ethanol | Acidic, Basic, or None | Rapid reaction times, high yields, operational simplicity. mdpi.comnih.gov |
| Ultrasound-Assisted | Ultrasound | Water, Ethanol, or Solvent-free | Cu(I), p-TSA, or None | Short reaction times, high yields, energy efficiency. beilstein-journals.orgasianpubs.org |
| Green Solvents | Conventional Heating | Water, Polyethylene Glycol (PEG) | Amberlyst-70, None | Use of non-toxic, recyclable solvents. researchgate.netchemmethod.com |
| Recyclable Catalysts | Conventional or Microwave | Various | Heterogeneous catalysts (e.g., LDH@PTRMS@DCMBA@CuI) | Easy catalyst separation and reuse, reduced waste. thieme-connect.comrsc.org |
Reaction Mechanisms and Chemical Transformations Involving 1h Pyrazole 1,5 Diamine Systems
Cyclization Reactions to Fused Heterocyclic Architectures
The bifunctional nature of 1H-pyrazole-1,5-diamine makes it an ideal building block for constructing fused polycyclic systems. The reaction of this diamine with various biselectrophiles serves as a cornerstone for generating diverse heterocyclic scaffolds.
The condensation of aminopyrazoles with 1,3-dicarbonyl compounds is a classical and widely utilized method for synthesizing pyrazolo[1,5-a]pyrimidines. rsc.orgbme.huresearchgate.net In the case of this compound systems, the reaction proceeds by engaging both the N1-amino group and the endocyclic N2 nitrogen with a suitable 1,3-dielectrophile.
However, the reactivity of 1,5-diaminopyrazoles can lead to other related fused systems. For instance, the reaction of 3-tert-butyl-1,5-diaminopyrazole with 1,2- and 1,3-dicarbonyl compounds has been shown to produce novel pyrazolo[1,5-b] researchgate.netthieme-connect.commdpi.comtriazines and pyrazolo[1,5-b] researchgate.netthieme-connect.commdpi.comtriazepine derivatives, respectively. nih.gov The reaction with 2,4-pentanedione (a 1,3-diketone) does not yield the expected pyrazolo[1,5-a]pyrimidine (B1248293) but instead forms a pyrazolotriazepine. nih.gov
Conversely, when 1-NH-5-aminopyrazole, a tautomer of this compound, is condensed with an enaminone in acetic acid, the formation of a pyrazolo[1,5-a]pyrimidine is observed as a structural isomer of the main product. beilstein-journals.orgnih.gov This highlights that reaction conditions and substrate structure play a critical role in directing the cyclization pathway towards the pyrazolo[1,5-a]pyrimidine core. One-pot, three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds also serve as an efficient route to the pyrazolo[1,5-a]pyrimidine scaffold.
Table 1: Synthesis of Fused Heterocycles from 3-tert-Butyl-1,5-diaminopyrazole Data sourced from McNab et al. (2003) nih.gov
| 1,3-Dicarbonyl Compound | Product Type | Product | Yield (%) |
|---|---|---|---|
| 2,4-Pentanedione | Pyrazolo[1,5-b] researchgate.netthieme-connect.commdpi.comtriazepine | 2,4,8-Trimethyl-6-tert-butylpyrazolo[1,5-b] researchgate.netthieme-connect.commdpi.comtriazepine | 45 |
| 3-Methyl-2,4-pentanedione | Pyrazolo[1,5-b] researchgate.netthieme-connect.commdpi.comtriazepine | 2,3,4,8-Tetramethyl-6-tert-butylpyrazolo[1,5-b] researchgate.netthieme-connect.commdpi.comtriazepine | 61 |
| Ethyl Acetoacetate | Pyrazolo[1,5-b] researchgate.netthieme-connect.commdpi.comtriazepinone | 2,8-Dimethyl-6-tert-butyl-4,5-dihydropyrazolo[1,5-b] researchgate.netthieme-connect.commdpi.comtriazepin-4-one | 50 |
The regioselectivity of cyclization reactions involving aminopyrazoles is a subject of considerable interest, as the differential nucleophilicity of the ring and exocyclic amino groups can lead to isomeric products. mdpi.com In this compound, there are two distinct exocyclic amino groups: one attached to the N1 position (a hydrazinic amine) and one at the C5 position (an enaminic amine).
Studies on 3-tert-butyl-1,5-diaminopyrazole reveal that the site of initial reaction is dependent on the nature of the electrophile. nih.gov For example, reaction with methoxymethylene Meldrum's acid occurs preferentially at the more nucleophilic N1-amino group. nih.gov Similarly, the reaction of 3(5)-amino-5(3)-hydrazinopyrazole with unsymmetrical diketones exhibits a high degree of chemoselectivity and regiospecificity, yielding a single major regioisomer. beilstein-journals.org
The debate over whether the initial attack occurs from the exocyclic amino group or the endocyclic ring nitrogen is a recurring theme in the chemistry of 3(5)-aminopyrazoles. mdpi.com It is generally accepted that an equilibrium may exist between the two potential pathways, with the outcome influenced by steric and electronic factors of the reactants and the reaction conditions. researchgate.netmdpi.com In the case of 1,5-diaminopyrazoles, the competition is between the two different exocyclic amino groups, with the N1-amino group often exhibiting higher nucleophilicity.
The mechanism for the formation of fused pyrazoles like pyrazolo[1,5-a]pyrimidines generally involves an initial nucleophilic attack from an amino group of the pyrazole (B372694) onto an electrophilic center of the partner molecule, followed by an intramolecular cyclization and subsequent dehydration or elimination. researchgate.netresearchgate.net
For the reaction of a 1,5-diaminopyrazole with a 1,3-dicarbonyl compound, the proposed mechanism begins with the nucleophilic attack of the more reactive N1-amino group on one of the carbonyl carbons to form a carbinolamine intermediate. This is followed by dehydration to form an enamine. The subsequent step involves an intramolecular nucleophilic attack from the endocyclic N2 nitrogen of the pyrazole ring onto the second carbonyl group. This ring-closing step forms a second carbinolamine, which then undergoes a final dehydration to yield the aromatic fused heterocyclic system. bme.huresearchgate.net An alternative pathway, particularly with β-enaminones, involves an initial aza-Michael addition of an amino group to the β-carbon of the enaminone, followed by cyclization through the attack of the pyrazole N2 nitrogen onto the carbonyl carbon. researchgate.net
Advanced Chemical Derivatization and Functional Group Interconversions
Beyond cyclization reactions, the amino groups of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a wide array of functionalized derivatives.
The amino groups of this compound can be readily functionalized through standard N-alkylation and N-acylation reactions. The synthesis of the parent 1,5-diaminopyrazole itself can be achieved via N-amination of a C-aminopyrazole, for example, using hydroxylamine-O-sulfonic acid, which demonstrates regiochemical control. nih.gov
Acylation reactions provide a straightforward method for derivatization. For instance, 3-tert-butyl-1,5-diaminopyrazole reacts with acetic anhydride (B1165640) to yield a diacetylated product, with acylation occurring at both the N1- and C5-amino groups. nih.gov The reaction with dimethylformamide dimethyl acetal (B89532) (DMFDMA) also results in derivatization at both amino functions. nih.gov In some cases, acylation can be regioselective. lifechempharma.com
Alkylation of amino groups can also be achieved. For example, after forming a fused pyrazolo[1,5-a]pyrimidine system, a remaining free amino group can be alkylated via reductive amination by reacting it with an appropriate aldehyde or ketone. beilstein-journals.orgnih.gov
Table 2: Derivatization Reactions of 3-tert-Butyl-1,5-diaminopyrazole Data sourced from McNab et al. (2003) nih.gov
| Reagent | Reaction Type | Product Description |
|---|---|---|
| Acetic Anhydride | Diacylation | N¹,N⁵-Diacetyl-3-tert-butyl-1H-pyrazole-1,5-diamine |
| Benzaldehyde | Condensation | Product of condensation at both amino groups |
| DMF Dimethyl Acetal | Formylation | Product of reaction at both amino groups |
| Methoxymethylene Meldrum's Acid | Condensation | Reaction at the N1-amino group |
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. nih.gov Such reactions, including nitration, halogenation, and sulfonation, typically occur at the C4 position, which is the most electron-rich carbon. nih.govmdpi.com The presence of two strongly activating amino groups on the this compound scaffold is expected to further enhance the ring's reactivity towards electrophiles at the C4 position. The synthesis of 1-methyl-3-nitro-1H-pyrazol-5-amine through the nitration of 1-methyl-1H-pyrazol-5-amine illustrates this principle.
Nucleophilic substitution on the pyrazole ring is generally less common and requires the presence of a good leaving group, such as a halogen, on the ring. mdpi.com Positions C3 and C5 are more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. mdpi.com In the absence of such a leaving group, direct nucleophilic substitution on the carbon atoms of the pyrazole ring of this compound is not a favored reaction pathway.
Redox Chemistry and Associated Transformations of Diamino-Pyrazoles
The redox chemistry of diamino-pyrazoles, including the specific isomer this compound, is fundamentally influenced by the presence of two electron-donating amino groups attached to the pyrazole ring. These functional groups render the heterocyclic system susceptible to oxidation, leading to a variety of chemical transformations. A redox reaction involves the transfer of electrons between two chemical species; the substance that loses electrons is oxidized, while the one that gains them is reduced. libretexts.orgalloprof.qc.ca In the context of diamino-pyrazoles, these compounds typically act as reducing agents, readily undergoing oxidation themselves. libretexts.orgsavemyexams.com
Research has explored several facets of the redox behavior of diamino-pyrazoles, from their role as antioxidant agents to their transformation into dyes and conductive polymers through oxidative processes.
Oxidative Transformations in Dye Formation
A significant application demonstrating the redox chemistry of diamino-pyrazoles is their use as precursors in oxidative hair dyes. researchgate.netcir-safety.org Compounds such as 1-hydroxyethyl-4,5-diamino pyrazole sulfate (B86663) serve as primary intermediates or "precursors" in hair coloring formulations. cir-safety.org In these systems, the diaminopyrazole is oxidized by an oxidizing agent, typically hydrogen peroxide, in a process that activates it for subsequent reactions. cir-safety.org
Electrochemical Oxidation and Polymerization
The electron-donating nature of diaminopyrazoles also dictates their electrochemical behavior. Studies on related aminopyrazole derivatives have shown that they can be effective electron donors. For instance, poly(3-aminopyrazole-4-carbonitrile), or Poly(ANP), exhibits a high oxidation current, indicating its capacity to be easily oxidized. google.com This property is harnessed in the development of electrically conducting polymers. google.com
Techniques like cyclic voltammetry are employed to study the electrochemical properties and redox potentials of these compounds. beilstein-journals.org The oxidation of aminopyrazole monomers can lead to the formation of oligomers and polymers with conductive properties, a transformation that is of interest for applications in electronics and materials science, such as in the construction of solar cells. google.com
Oxidative Coupling Reactions
A key transformation involving the redox chemistry of diaminopyrazoles is their participation in oxidative coupling reactions. These reactions often utilize a metal promoter, such as copper, and an oxidant to facilitate the formation of new bonds through the coupling of the pyrazole units. mdpi.com
Research has demonstrated that 5-aminopyrazoles can undergo dimerization through the direct, copper-promoted oxidative coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. This switchable synthesis strategy allows for the regioselective formation of complex heterocyclic systems, such as pyrazole-fused pyridazines and pyrazines, depending on the reaction conditions and the specific aminopyrazole substrate used. mdpi.com For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a copper catalyst can yield different dimeric products.
Table 1: Products of Copper-Promoted Oxidative Dimerization of 5-Aminopyrazole Derivatives mdpi.com
| Starting Material | Product Name | Yield |
|---|---|---|
| 3-Methyl-1-o-tolyl-1H-pyrazol-5-amine | 1,8-Dimethyl-3,6-di-o-tolyl-3,6-dihydrodipyrazolo[3,4-c:4′,3′-e]pyridazine | 60% |
| 3-Methyl-1-o-tolyl-1H-pyrazol-5-amine | 3,7-Dimethyl-1,5-di-o-tolyl-1,5-dihydrodipyrazolo[3,4-b:3′,4′-e]pyrazine | 52% |
| 1,3-Diphenyl-1H-pyrazol-5-amine | 1,3,6,8-Tetraphenyl-3,6-dihydrodipyrazolo[3,4-c:4′,3′-e]pyridazine | 76% |
| 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | 3,6-Bis(3-chlorophenyl)-1,8-dimethyl-3,6-dihydrodipyrazolo[3,4-c:4′,3′-e]pyridazine | 70% |
Similarly, other studies have shown that the oxidation of azo derivatives of 5-aminopyrazoles with cupric acetate (B1210297) results in the formation of fused pyrazolo[4,3-d]-1,2,3-triazoles. researchgate.net
Antioxidant Activity
The capacity of diamino-pyrazoles to be readily oxidized also underpins their potential as antioxidant agents. Antioxidants function by donating electrons to neutralize harmful free radicals, thereby becoming oxidized in the process. The synthesis of novel pyrazole derivatives, such as N3-phenyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine, has been explored for their antioxidant capabilities. nanobioletters.com Studies have shown that certain new pyrazole compounds can effectively inhibit free radical-induced oxidative hemolysis of red blood cells, highlighting their protective effects against oxidative damage. nanobioletters.com
Structural Elucidation and Advanced Characterization Techniques for 1h Pyrazole 1,5 Diamine
Spectroscopic Analysis Methodologies
Spectroscopic techniques are fundamental in determining the molecular structure and functional groups present in 1H-Pyrazole-1,5-diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Phenomena
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR are routinely employed.
In derivatives of 1H-pyrazole-3,5-diamine, the chemical shifts in ¹H NMR spectra provide significant structural information. For instance, in (E)-4-((4-chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamine, the NH proton of the pyrazole ring exhibits a signal at δ 10.76 ppm, while aromatic protons appear between δ 7.40 and δ 7.70 ppm. chemmethod.com The protons of the amino groups can appear as distinct singlets, as observed at δ 7.05, δ 6.36, δ 5.86, and δ 5.21 ppm in the same compound. chemmethod.com For N-substituted pyrazoles, the chemical shifts offer insights into the electronic environment of the protons. sci-hub.st For example, in copper(I) ethene complexes of certain pyrazole derivatives, the ethene ligand protons show signals in the range of 4.84–4.96 ppm. jhu.edu
¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. In a series of 1H-pyrazole-1-carbothioamide derivatives, the carbon of the C=S group resonates at approximately δ 175.6 ppm. chemmethod.com The carbons of the pyrazole ring and any attached aryl groups exhibit characteristic shifts that are sensitive to the nature and position of substituents. sci-hub.stchemmethod.comnanobioletters.com
Dynamic phenomena, such as tautomerism, are also observable through NMR. Pyrazole itself can exist in three tautomeric forms, and this characteristic extends to its derivatives, influencing their chemical and biological properties. mdpi.com
Table 1: Representative NMR Data for Pyrazole Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |
| (E)-3,5-diamino-4-((4-chlorophenyl)diazenyl)-1H-pyrazole-1-carbothioamide | ¹H | 9.44 (s, 1H, NH), 8.55 (s, 1H, NH), 7.84 (dd, 2H, Ar-H), 7.54 (dd, 1H, Ar-H), 7.43 (s, 2H, NH₂) | DMSO-d₆ |
| ¹³C | 175.6, 151.7, 131.9, 129.3, 128.9, 122.5, 118.5, 113.9 | DMSO-d₆ | |
| (E)-3,5-diamino-4-((4-nitrophenyl)diazenyl)-1H-pyrazole-1-carbothioamide | ¹H | 10.04 (s, 1H, NH), 9.54 (s, 1H, NH), 9.30 (s, 1H, NH), 8.61 (s, 1H, NH), 8.31 (dd, 2H, Ar-H), 8.02 (dd, 2H, Ar-H), 6.63 (s, 1H, NH), 6.35 (s, 1H, NH) | DMSO-d₆ |
| ¹³C | 175.6, 157.3, 145.5, 124.5, 121.7, 121.7, 121.3, 116.1 | DMSO-d₆ |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing
Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. In pyrazole derivatives, the N-H stretching vibrations of the amino and pyrazole ring protons are typically observed in the range of 3100-3500 cm⁻¹. chemmethod.comnanobioletters.com For instance, in (E)-3,5-diamino-4-((4-nitrophenyl)diazenyl)-1H-pyrazole-1-carbothioamide, the NH₂ and NH stretching bands appear at 3424 cm⁻¹ and 3301 cm⁻¹, respectively. chemmethod.com The C=N stretching vibration of the pyrazole ring is often seen around 1612-1638 cm⁻¹. chemmethod.comchemmethod.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption spectra of pyrazole derivatives can reveal the presence of conjugated systems and chromophoric groups. dergipark.org.tr
Table 2: Key IR Frequencies for Pyrazole Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| (E)-3,5-diamino-4-((4-chlorophenyl)diazenyl)-1H-pyrazole-1-carbothioamide | N-H, NH₂ | 3407, 3382, 3272 | chemmethod.com |
| C=N | 1638, 1584 | chemmethod.com | |
| (E)-3,5-diamino-4-((4-nitrophenyl)diazenyl)-1H-pyrazole-1-carbothioamide | N-H, NH₂ | 3424, 3301, 3175 | chemmethod.com |
| C=N | 1612 | chemmethod.com | |
| N³-phenyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine | NH₂, NH | 3445, 3402, 3336, 3284 | nanobioletters.com |
| C=N | 1631 | nanobioletters.com | |
| SO₂ | 1128, 1068 | nanobioletters.com |
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in validating the molecular formula. sci-hub.stchemmethod.com The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. For example, the mass spectrum of N³-phenyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine shows a molecular ion peak (M+) at m/z = 314. nanobioletters.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure of pyrazole derivatives reveals how individual molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.netresearchgate.net In many pyrazole compounds, N-H···N hydrogen bonds are a dominant feature, leading to the formation of supramolecular motifs like dimers, trimers, and catemers. researchgate.net The nature and position of substituents on the pyrazole ring significantly influence these hydrogen-bonding patterns. researchgate.net
For example, in the crystal structure of some 4-arylazo-3,5-diamino-1H-pyrazoles complexed with CDK2, the inhibitor's binding mode is competitive with ATP. rcsb.org The crystal packing of pyrazolo[1,5-a]pyrimidines is influenced by weak electrostatic intermolecular interactions. researchgate.net The analysis of these interactions is crucial for understanding the physical properties of the crystalline material.
Characterization of Chiral and Achiral Crystal Forms and Their Supramolecular Features
The presence of stereocenters in a molecule can lead to the formation of chiral crystals. Even in achiral molecules, the packing arrangement can result in a chiral crystal structure. The study of these different crystal forms is important as they can exhibit different physical properties. The supramolecular features, dictated by non-covalent interactions, are key to understanding the formation of these various crystalline architectures. researchgate.net In pyrazole systems, the interplay of hydrogen bonding, halogen bonding, and π-stacking interactions directs the assembly into specific crystal forms. researchgate.net
Confirmation of Regioisomeric Forms and Stereochemical Aspects
A significant challenge in the synthesis of substituted pyrazoles is the potential for the formation of multiple regioisomers. For this compound, it is crucial to distinguish it from other possible diaminopyrazole isomers, such as 1H-pyrazole-3,5-diamine and 1H-pyrazole-4,5-diamine. The position of the amino groups and the substituent on the ring nitrogen fundamentally influences the compound's chemical properties and reactivity.
The regioselectivity of pyrazole synthesis is often controlled by the reaction conditions and the nature of the starting materials. For instance, the condensation of 1,3-dicarbonyl compounds with substituted hydrazines can yield different isomers, and controlling the regioselectivity is a key synthetic challenge. organic-chemistry.org Detailed mechanistic studies, sometimes involving the isolation and analysis of key intermediates, are employed to understand and control the formation of the desired regioisomer. organic-chemistry.org
Advanced spectroscopic methods are the primary tools for the unambiguous confirmation of the specific regioisomeric form.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between pyrazole regioisomers. The chemical shifts and coupling constants of the ring protons and carbons are highly sensitive to the substitution pattern. For example, in N1-substituted pyrazoles, the chemical shifts of the C3, C4, and C5 protons and carbons provide clear evidence of the substituent's location. sci-hub.st Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing the connectivity between protons and carbons, thus confirming the substitution pattern unambiguously. beilstein-journals.org While specific data for this compound is not abundant, data from analogous structures, such as N-substituted pyrazole-3,5-diamines, provide a reference for expected spectral features. chemmethod.comnanobioletters.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound, matching the molecular formula of this compound (C₃H₆N₄). chemmethod.com While mass spectrometry itself does not typically distinguish between isomers, fragmentation patterns observed in techniques like tandem mass spectrometry (MS/MS) can sometimes provide structural clues.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof. When a suitable crystal can be obtained, this technique determines the precise spatial arrangement of atoms, confirming the connectivity and definitively establishing the regioisomeric form. clockss.org
Stereochemical Aspects: The parent compound, this compound, is an achiral molecule and does not exhibit stereoisomerism. Stereochemical considerations would become relevant only if the pyrazole ring or one of the diamine groups were substituted in a manner that creates a chiral center. For more complex pyrazole derivatives, the stereochemistry is a critical aspect of their characterization, often investigated using NMR and crystallographic methods. researchgate.net
Chromatographic and Other Analytical Methods for Purity Assessment and Compound Characterization
Assessing the purity of this compound is critical for its application in further research and synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. chemmethod.com The retention factor (Rf) value is characteristic of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantitative purity analysis. Reversed-phase HPLC, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), is commonly employed to separate the main compound from any impurities or starting materials. cir-safety.org The purity is determined by the relative area of the peak corresponding to this compound in the chromatogram.
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to N-H stretching vibrations of the primary amino groups and the pyrazole ring NH, as well as C=N and C=C stretching vibrations from the pyrazole ring. chemmethod.comchemmethod.com
The table below summarizes the analytical techniques commonly used in the characterization and purity assessment of pyrazole derivatives, which are applicable to this compound.
| Analytical Technique | Purpose | Typical Observations/Data for Pyrazole Diamine Derivatives | Reference |
| ¹H NMR | Structural Elucidation, Regioisomer Confirmation | Signals for aromatic/heterocyclic protons, distinct chemical shifts for NH₂ protons. | sci-hub.stchemmethod.comnanobioletters.com |
| ¹³C NMR | Structural Elucidation, Regioisomer Confirmation | Signals for pyrazole ring carbons, chemical shifts indicative of substituent positions. | beilstein-journals.orgchemmethod.comnanobioletters.com |
| Mass Spectrometry (MS/HRMS) | Molecular Weight & Formula Confirmation | Molecular ion peak corresponding to the compound's mass. | chemmethod.comchemmethod.com |
| FTIR Spectroscopy | Functional Group Identification | N-H stretching bands (amine & pyrazole), C=N, C=C stretching bands. | chemmethod.comchemmethod.com |
| HPLC | Purity Assessment | A single major peak indicating high purity. | cir-safety.org |
| LC-MS | Impurity Identification | Separation of components with mass data for each peak. | nih.gov |
| X-ray Crystallography | Definitive Structure Confirmation | Provides precise bond lengths, bond angles, and atom connectivity. | clockss.org |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Preliminary Purity | A single spot indicates a likely pure compound. | chemmethod.com |
Theoretical and Computational Chemistry Studies of this compound: A Review of Publicly Available Research
Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the electronic structure, molecular geometry, spectroscopic signatures, or reaction mechanisms for the chemical compound this compound were found in the public domain.
While computational chemistry is a powerful tool for investigating the properties of chemical compounds, it appears that this compound has not been the subject of such published research, or at least, the results are not readily accessible.
Searches for this specific compound did not yield any papers presenting data for the following topics, which were requested for this article:
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry:
No studies applying Density Functional Theory (DFT) for the ground state optimization of this compound were identified. Consequently, no data on its optimized bond lengths, bond angles, or dihedral angles could be retrieved.
No analysis of the Frontier Molecular Orbitals (HOMO-LUMO) of this compound was found. This includes the energy gap, which is a key indicator of chemical reactivity and electronic properties.
There were no computational predictions of its spectroscopic signatures (such as IR, NMR, or UV-Vis spectra).
Reaction Mechanism Elucidation through Computational Simulations:
No research detailing the characterization of transition states or the mapping of reaction pathways involving this compound could be located.
An energy profile analysis of chemical transformations for this compound is not available in the published literature.
It is important to note that computational studies have been performed on substituted derivatives of pyrazole, including those with amino groups. For instance, research exists on compounds like 3,4-Dinitro-1H-Pyrazole-1,5-diamine, where computational methods were used to investigate properties related to its use as an energetic material. However, the presence of substituent groups, such as nitro groups, significantly alters the electronic and structural properties of the pyrazole ring, making the data from these studies not directly applicable to the unsubstituted this compound.
Theoretical and Computational Chemistry Studies of 1h Pyrazole 1,5 Diamine
Modeling of Supramolecular Interactions
The modeling of supramolecular interactions in pyrazole (B372694) systems is crucial for understanding their crystal engineering principles and designing materials with desired properties. nih.gov For 1H-Pyrazole-1,5-diamine, with its multiple hydrogen bond donors (N-H from the pyrazole ring and amino groups) and acceptors (the pyridine-like nitrogen of the pyrazole ring), a complex network of intermolecular interactions is anticipated. Computational models can predict the most stable arrangements of these molecules, offering insights into their solid-state structure and self-assembly in solution.
Investigation of Hydrogen Bonding Networks and π-π Stacking Interactions
Hydrogen bonding is a primary directional force in the self-assembly of pyrazole-containing structures. nih.gov In the case of this compound, the presence of both pyrazole N-H and amino N-H groups allows for a variety of hydrogen bonding motifs. Computational studies on similar amino-substituted pyrazoles have demonstrated the formation of intricate two-dimensional hydrogen-bonded networks. nih.gov These networks are critical in stabilizing the crystal lattice. Theoretical calculations can quantify the strength of these hydrogen bonds and predict the geometry of the resulting supramolecular synthons.
A hypothetical table of calculated hydrogen bond parameters for a dimer of this compound, based on typical values from related structures, is presented below.
| Donor | Acceptor | D-H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |
| N1-H | N2' (pyrazole) | ~2.0 | ~170 | -5 to -7 |
| N5-H (amino) | N2' (pyrazole) | ~2.2 | ~160 | -3 to -5 |
| N5-H (amino) | N5'-H (amino) | ~2.4 | ~150 | -2 to -4 |
Computational Approaches to Self-Assembly Principles
Understanding the principles of self-assembly is key to designing novel materials. Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic process of how individual molecules of this compound might aggregate to form larger, ordered structures. researchgate.net These simulations can provide insights into the kinetic and thermodynamic factors that drive the self-assembly process, revealing the formation of intermediate structures and the final, most stable supramolecular arrangement.
The combination of quantum chemical calculations (like DFT) for static dimer and small cluster interactions, with MD simulations for larger-scale dynamic processes, provides a comprehensive computational approach to unraveling the complex self-assembly behavior of molecules like this compound.
Coordination Chemistry of 1h Pyrazole 1,5 Diamine As a Ligand
Ligand Design and Coordination Modes
Multidentate Chelation Properties and Ligand Isomerism
Theoretically, the structure of 1H-Pyrazole-1,5-diamine, featuring amino groups at the 1 and 5 positions of the pyrazole (B372694) ring, suggests potential for multidentate chelation. The two nitrogen atoms of the amino groups and the pyrazole ring nitrogen could potentially coordinate to a metal center. However, without experimental data, the preferred coordination modes and the formation of stable chelate rings are purely speculative.
Ligand isomerism is a known feature in pyrazole chemistry. For instance, annular prototropic tautomerism, where a proton shifts between the two ring nitrogens, is a common phenomenon. researchgate.net However, in this compound, the substitution at the N1 position with an amino group would likely influence its tautomeric behavior in ways that are not documented. The broader concept of structural isomerism is prevalent in coordination compounds, leading to different properties and reactivities. uomustansiriyah.edu.iqunacademy.com
Complexation with Transition and Main Group Metal Ions
The coordination of pyrazole-based ligands with a variety of transition and main group metal ions is well-established. researchgate.netijnes.org For example, derivatives like 1-Methyl-1H-pyrazole-4,5-diamine have been noted to act as bidentate ligands for transition metals such as Cu²⁺ and Ni²⁺. It is reasonable to hypothesize that this compound would also form complexes with these and other metal ions, but a literature search did not yield specific examples of such complexes.
Synthesis and Characterization of Metal Complexes
Diversity in Coordination Geometries and Nuclearities
The coordination chemistry of pyrazole derivatives showcases a wide array of geometries, including octahedral and square-planar, and can result in both mononuclear and polynuclear complexes. worktribe.comijnes.orgresearchgate.net The specific coordination environment is influenced by factors such as the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. For the unsubstituted this compound, no synthesized metal complexes with defined geometries or nuclearities have been reported in the searched literature.
Spectroscopic and X-ray Structural Characterization of Metal-Pyrazole Diamine Complexes
The characterization of metal complexes typically involves a combination of spectroscopic techniques (IR, UV-Vis, NMR) and single-crystal X-ray diffraction to elucidate the ligand's coordination mode and the complex's geometry. Current time information in Bangalore, IN.nih.govmdpi.com While these methods are standard for pyrazole-metal complexes, no such characterization data is available for complexes of this compound.
Catalytic Applications of Metal-Pyrazole Diamine Complexes
Metal complexes derived from pyrazole-based ligands have found applications in various catalytic processes, including oxidation reactions and olefin polymerization. uomustansiriyah.edu.iqmdpi.comcatalysis.blogresearchmap.jpresearchgate.net The catalytic activity is intrinsically linked to the structure of the metal complex and the nature of the ligand. The potential for catalytic applications of this compound metal complexes remains an open area for future research, as no studies on this topic have been found.
No Catalytic Applications Found for this compound
Despite a comprehensive search of available scientific literature, no specific information was found regarding the catalytic applications of the chemical compound this compound. Consequently, the requested article on its role in homogeneous and heterogeneous catalysis, and the development of novel catalytic systems based on this ligand, cannot be generated.
The available literature primarily discusses the catalytic applications of other pyrazole derivatives, which fall outside the strict scope of the requested article. Therefore, without any specific research findings on the catalytic properties or applications of this compound, it is not possible to provide a scientifically accurate and informative article as per the provided outline.
Advanced Applications in Material Science
Photophysical Properties and Development of Luminescent Materials
The inherent aromaticity and electron-rich nature of the pyrazole (B372694) ring, combined with the electron-donating character of amino substituents, provide a robust scaffold for the design of novel fluorophores. These materials are crucial for the development of advanced optical and electronic devices.
The synthesis of luminescent materials often begins with the functionalization of a core heterocyclic structure. Pyrazole derivatives, including those derived from diaminopyrazoles, are of particular interest due to their synthetic accessibility and tunable electronic properties. mdpi.com The amino groups in compounds like 4-(aryldiazenyl)pyrazol-3,5-diamines serve as key functional points for chemical modification. mdpi.com
One common strategy involves the cyclocondensation of 5-aminopyrazole derivatives with various reagents to create fused heterocyclic systems with extended π-conjugation, a critical feature for fluorescence. mdpi.com For instance, the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with 4-methoxy-1,1,1-trifluoro-3-buten-2-ones yields 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines. mdpi.com The photophysical properties of these resulting compounds, such as their absorption and emission spectra, can be finely tuned by altering the substituents on the pyrazole ring. mdpi.com
The electronic properties of these fluorophores are heavily influenced by the interplay between electron-donating and electron-withdrawing groups within the molecule. This interaction can lead to intramolecular charge transfer (ICT) phenomena, which are fundamental to the fluorescence characteristics of the material. researchgate.net The design of such molecules allows for the creation of fluorophores with strong blue-light emission and high quantum yields.
A summary of representative pyrazole-based fluorophores and their photophysical data is presented below.
| Compound Class | Synthesis Strategy | Key Photophysical Properties | Reference |
| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation of 5-aminopyrazoles with β-enaminones | Tunable emission spectra, potential for high quantum yields | mdpi.com |
| Pyrazole-oxindole hybrids | Condensation of 5-aminopyrazoles with N-substituted isatin | Potential for broad range of post-functionalizations | mdpi.com |
| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes | Custom synthesis | Potential for enhanced luminescent and fluorescent properties through columnar stacking | mdpi.com |
The luminescent properties of pyrazole derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net In OLEDs, materials that can efficiently convert electrical energy into light are essential. Pyrazole-based compounds have been investigated for their utility as emitters and as hole or electron transport materials. researchgate.netresearchgate.net
A notable example is a patent filed for the use of a 1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine derivative as an electron transport material in OLEDs. vulcanchem.com This highlights the potential of diaminopyrazole-based structures in the architecture of these devices. The efficiency and color of the emitted light can be controlled by modifying the chemical structure of the pyrazole derivative. For instance, pyrazoline derivatives have been shown to be effective blue emitters in electroluminescent devices. researchgate.net
The development of these materials is driven by the need for stable, efficient, and cost-effective components for next-generation displays and lighting. The versatility of pyrazole chemistry allows for the synthesis of a wide array of compounds with tailored properties to meet the demands of these applications. nih.gov
Role in Conductive Polymers and Electronic Devices
Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. azom.com The pyrazole ring can be incorporated into polymer backbones to create materials with interesting electronic properties.
Polyazomethines, for example, have been synthesized through the polymerization of diaminopyrazole derivatives with compounds like terephthalaldehyde. nih.gov These polymers exhibit solubility in various organic solvents and possess thermal stability, which are important characteristics for material processing and device fabrication. nih.gov The resulting polymers can be further modified by creating nanocomposites, for instance with zinc oxide, to enhance their properties for specific applications. nih.gov
The electronic conductivity in these polymers arises from the delocalized π-electron system along the polymer chain. azom.com Pyrazole-based conductive polymers have been explored for their potential use in various electronic devices, including electrochromic devices, where the material changes color in response to an electrical voltage. researchgate.net The ability to tune the band gap and conductivity through chemical modification of the pyrazole monomer is a key advantage in this field. azom.com
Engineering of Supramolecular Architectures for Functional Materials
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of functional materials. The hydrogen bonding capabilities and the potential for π-π stacking of the pyrazole ring make it an excellent building block for creating well-defined supramolecular structures. nih.govresearchgate.net
The secondary structure of 1H-unsubstituted pyrazole derivatives in the solid state is largely governed by hydrogen-bonded motifs, which can form dimers, trimers, tetramers, or catemers (chain-like structures). nih.govresearchgate.net The specific arrangement is influenced by the nature and position of substituents on the pyrazole ring. nih.gov These organized assemblies can give rise to materials with unique properties, such as enhanced luminescence. mdpi.com
Furthermore, pyrazole derivatives can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs). mdpi.com These are highly porous materials with a crystalline structure, where the properties can be tuned by changing the metal ion or the organic ligand. The structural rigidity and tunable electronic nature of pyrazole ligands are advantageous for the construction of these frameworks. researchgate.net The resulting supramolecular assemblies have potential applications in areas such as gas storage, catalysis, and sensing.
Challenges and Future Research Directions for 1h Pyrazole 1,5 Diamine
Exploration of Underexplored Synthetic Pathways and Derivatizations
While classical cyclocondensation reactions are the primary methods for synthesizing the pyrazole (B372694) core, there is a significant opportunity to explore more efficient, regioselective, and environmentally benign synthetic routes for 1H-pyrazole-1,5-diamine and its derivatives. Future research should focus on developing novel synthetic strategies that offer greater control over substitution patterns and functional group tolerance.
Underexplored Synthetic Pathways:
Multi-component Reactions (MCRs): Designing one-pot MCRs could provide rapid access to complex and highly functionalized pyrazole-1,5-diamines, improving atom economy and reducing waste. An example includes the three-component reaction of aroylacetonitriles with arylsulfonyl hydrazides to form 5-amino-4-arylthio-3-aryl-1H-pyrazoles.
Flow Chemistry: Transitioning from batch to continuous flow synthesis can enhance safety and scalability, particularly for reactions involving potentially hazardous intermediates. The upscaling of the synthesis of 3,5-diamino-1H-pyrazole (Disperazol) successfully transformed a hazardous diazotization step into a safe flow chemistry process.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of 1H-pyrazole-5-amines from arylhydrazines and 3-aminocrotonitrile. Further exploration of microwave irradiation for the synthesis of 1,5-diamino analogues is warranted.
Novel Precursors: Investigating alternative starting materials beyond the conventional 1,3-dicarbonyl compounds, such as isoxazoles which can act as synthetic equivalents of ketonitriles, could lead to new regioselective pathways to aminopyrazoles.
The derivatization of the amino groups at the 1- and 5-positions is crucial for creating diverse molecular architectures. These amino groups serve as key nucleophilic sites for constructing fused heterocyclic systems, which are prevalent in many biologically active compounds. Future efforts should target the synthesis of novel fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which have shown significant biological and physicochemical properties.
| Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more reactants to build complex molecules. | High atom economy, reduced synthesis time, molecular diversity. | |
| Flow Chemistry | Continuous processing of reagents in a reactor for safer and scalable synthesis. | Improved safety, better heat and mass transfer, easier scale-up. | |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate chemical reactions. | Reduced reaction times, higher yields, cleaner reactions. | |
| Fused Heterocycle Synthesis | Using the diamino groups as nucleophiles to react with 1,3-bis-electrophiles to form bicyclic and polycyclic systems. | Access to novel scaffolds with unique biological and material properties. |
Deeper Mechanistic Understanding of Complex Organic Transformations
A thorough mechanistic understanding of the reactions involving this compound is essential for optimizing reaction conditions, controlling regioselectivity, and predicting outcomes. While the general pathways for many pyrazole syntheses are known, the intricate details of more complex transformations remain an area for active research.
Future research should focus on:
Elucidating Reaction Intermediates: Identifying and characterizing transient intermediates in reactions such as cyclocondensations and derivatizations can provide critical insights. For instance, in the synthesis of pyrazoles from α,β-vinyl ketones, pyrazoline intermediates are formed before being oxidized to the final pyrazole product.
Investigating Reaction Kinetics: Studying the kinetics of pyrazole formation and functionalization can help in optimizing reaction parameters like temperature, catalyst loading, and reaction time to maximize yield and minimize side products.
Understanding Regioselectivity: In the synthesis of unsymmetrically substituted pyrazoles, controlling the regioselectivity is a major challenge. Mechanistic studies, often aided by computational chemistry, can unravel the factors governing the nucleophilic attack of hydrazine (B178648) derivatives on 1,3-dicarbonyl compounds, which can lead to a mixture of regioisomers.
Exploring Novel Transformations: Investigating the mechanisms of less common but potentially powerful reactions, such as the oxidative ring-opening of 1H-pyrazol-5-amines to form 3-diazenylacrylonitrile derivatives, can open doors to new synthetic applications. Computational studies have suggested this transformation proceeds through a hydroxylamine (B1172632) intermediate. Similarly, a deeper understanding of metal-mediated N-N bond-forming reactions could lead to novel pyrazole syntheses.
| Area of Study | Research Goal | Example Transformation | Reference |
|---|---|---|---|
| Regioselectivity | Understand and control the formation of specific isomers during synthesis. | Condensation of arylhydrazines with unsymmetrical 1,3-dicarbonyls. | |
| Reaction Pathways | Map the step-by-step process of complex reactions. | Oxidative ring-opening of 1H-pyrazol-5-amines. | |
| Intermediate Characterization | Isolate or detect transient species to confirm reaction mechanisms. | Formation of pyrazoline intermediates from chalcones and hydrazine. | |
| Catalyst Role | Determine the precise role of catalysts in facilitating reactions. | Silver-catalyzed synthesis of trifluoromethylated pyrazoles. |
Expansion of Applications in Chemical Synthesis and Materials Innovation
The versatile structure of this compound makes it an attractive building block for various applications. While its use in medicinal chemistry is growing, its potential in materials science remains relatively untapped.
Future research should aim to:
Develop Novel Ligands: The two nitrogen atoms of the pyrazole ring and the exocyclic amino groups make this compound an excellent candidate for developing polydentate ligands for coordination chemistry. These ligands can be used to create metal-organic frameworks (MOFs), coordination polymers, and catalysts for homogeneous catalysis.
Synthesize Functional Dyes: Azo dyes derived from pyrazole-5-amines have been synthesized and investigated for their dyeing properties. The 1,5-diamine scaffold offers opportunities to create novel chromophores with tunable photophysical properties for applications in textiles, organic light-emitting diodes (OLEDs), and sensors.
Create High-Energy Materials: Diamino-substituted nitrogen-rich heterocycles are often explored for their potential as energetic materials. For instance, derivatives of 1,5-diamino-1H-tetrazole have been investigated as energetic heterocyclic-based salts. The high nitrogen content of this compound suggests its derivatives could be candidates for such applications, although this requires careful and specialized investigation.
Design Novel Polymers: The diamino functionality allows this compound to act as a monomer in polymerization reactions. This could lead to the synthesis of novel polyamides, polyimides, or other polymers with unique thermal, mechanical, and electronic properties.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and advanced experimental techniques is poised to accelerate research on this compound. Integrating these methodologies can provide unprecedented insights into the compound's structure, reactivity, and function.
Computational Methodologies:
Density Functional Theory (DFT): DFT calculations are increasingly used to investigate reaction mechanisms, predict molecular geometries, and understand the electronic structure of pyrazole derivatives. This can help rationalize experimental observations, such as regioselectivity in synthesis, and guide the design of new experiments.
Molecular Docking and QSAR: In drug discovery, molecular docking is used to predict the binding modes of pyrazole derivatives with biological targets, while Quantitative Structure-Activity Relationship (QSAR) studies help in designing compounds with improved potency and selectivity.
Virtual Screening: Computational screening of virtual libraries of this compound derivatives can identify promising candidates for specific applications before committing to their synthesis, saving time and resources.
Advanced Experimental Methodologies:
High-Throughput Screening (HTS): HTS allows for the rapid evaluation of the biological activity or material properties of large libraries of pyrazole derivatives, accelerating the discovery of lead compounds.
Advanced Spectroscopy: The use of advanced NMR techniques, such as 2D NMR, is crucial for unambiguous structure elucidation of complex pyrazole derivatives and their fused systems.
In Situ Reaction Monitoring: Techniques like real-time IR and NMR spectroscopy can be used to monitor reaction progress, detect intermediates, and gather kinetic data, providing a deeper understanding of reaction mechanisms.
The combined use of these advanced methods will be crucial for overcoming existing challenges and unlocking the full potential of this compound as a versatile chemical scaffold.
Q & A
Basic: What are the standard synthetic routes for preparing 1H-Pyrazole-1,5-diamine derivatives, and what reaction conditions are critical for achieving high yields?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A general procedure includes refluxing precursors (e.g., compound 5 in ) in polar aprotic solvents like 1,4-dioxane or DMF, followed by acidification to precipitate the product. Critical parameters include:
- Solvent selection : DMF enhances solubility of intermediates, while 1,4-dioxane stabilizes reactive species .
- Reagent ratios : Stoichiometric excess of hydrazine hydrate (1.0 mmol) ensures complete cyclization .
- Reaction time : 3 hours under reflux minimizes side reactions .
Advanced: How can researchers optimize regioselectivity in the synthesis of this compound derivatives to minimize by-products?
Answer:
Regioselectivity is influenced by:
- Catalyst design : Use of EDCI/HOBt coupling agents in carboxamide formation directs substitution patterns .
- Steric effects : Bulky substituents (e.g., 1,2-dimethylpropyl in ) favor specific ring positions.
- Temperature control : Lower temperatures (e.g., 0–5°C) during intermediate formation reduce kinetic by-products .
Advanced characterization (e.g., 2D NMR) is essential to confirm regiochemical outcomes .
Basic: What spectroscopic techniques are recommended for characterizing this compound compounds?
Answer:
- NMR spectroscopy : 1H/13C NMR identifies substituent positions and confirms aromatic proton environments .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Detects functional groups (e.g., NH2 stretches at ~3300 cm⁻¹) .
Advanced: How should researchers resolve contradictory biological activity data for this compound derivatives across studies?
Answer:
Methodological steps include:
- Assay standardization : Use identical cell lines (e.g., HEK-293 for receptor studies) and positive controls .
- Dose-response validation : Perform IC50/EC50 curves to rule out concentration-dependent artifacts .
- Data triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .
Basic: What safety protocols are essential when handling this compound derivatives?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., hydrazine derivatives) .
- Storage : Keep in corrosion-resistant containers at ≤25°C, separated from acids .
Advanced: How can computational chemistry enhance mechanistic studies of this compound derivatives in biological systems?
Answer:
- Molecular docking : Predict binding modes to target proteins (e.g., COX-2 for anti-inflammatory activity) .
- MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends .
Basic: What intermediates are pivotal in multi-step syntheses of this compound analogs?
Answer:
- Hydrazine derivatives : Phenylhydrazine (6b in ) enables aryl-substituted pyrazoles.
- Carboxylic acid precursors : 1,5-Diphenyl pyrazole-3-carboxylic acids (4a-c in ) serve as carboxamide precursors.
- Hydroxylamine intermediates : N-Benzylhydroxylamine.HCl facilitates hydroxylation .
Advanced: What strategies resolve discrepancies between theoretical and experimental spectral data for novel analogs?
Answer:
- Purity assessment : HPLC (≥95% purity) rules out impurities skewing NMR/IR peaks .
- DFT calculations : Compare computed vs. experimental 13C NMR chemical shifts to identify structural errors .
- Isotopic labeling : Use deuterated solvents to clarify overlapping proton signals in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
